![molecular formula C20H22N2O4S B2665931 (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide CAS No. 868369-66-8](/img/structure/B2665931.png)
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
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Overview
Description
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: The synthesis begins with the preparation of the benzo[d]thiazole core by reacting 3-ethyl-4,7-dimethoxybenzothiazole with appropriate reagents under specific conditions.
Introduction of the ylidene group: The next step involves the introduction of the ylidene group at the 2-position of the benzo[d]thiazole core. This is achieved by reacting the intermediate with suitable reagents, such as aldehydes or ketones, under basic conditions.
Attachment of the phenoxypropanamide moiety: The final step involves the attachment of the phenoxypropanamide moiety to the ylidene group. This is typically done through a nucleophilic substitution reaction using phenoxypropanoyl chloride or a similar reagent.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial activities. The thiazole ring is known for its ability to disrupt microbial cell walls, suggesting that (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide may possess similar properties. Preliminary studies are needed to quantify its efficacy against various pathogens.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been hypothesized based on the activity of related thiazole derivatives. Studies using molecular docking techniques suggest that it may inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways. These findings warrant further investigation through in vitro and in vivo studies to validate its therapeutic potential.
Anticancer Activity
Compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines. The unique arrangement of functional groups in this compound may enhance its interaction with cancer-specific targets, making it a candidate for anticancer drug development.
Synthetic Approaches
The synthesis of this compound can be achieved through several methods involving multistep reactions:
- Formation of the Thiazole Ring : Starting from commercially available precursors, the thiazole ring can be synthesized using condensation reactions followed by cyclization.
- Amidation Reaction : The phenoxypropanamide structure can be formed through an amidation reaction between the thiazole derivative and appropriate phenolic compounds.
- Purification : Techniques such as chromatography are employed to purify the final compound to ensure high yield and purity.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, it can disrupt bacterial cell wall synthesis, resulting in antimicrobial activity.
Comparison with Similar Compounds
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide can be compared with other benzo[d]thiazole derivatives, such as:
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate: Exhibits anti-Staphylococcus aureus and anti-biofilm properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a synthetic compound notable for its complex structure, which includes a benzo[d]thiazole moiety and multiple methoxy groups. Its unique molecular configuration suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
Molecular Structure
The molecular formula for this compound is C18H20N2O4S with a molecular weight of approximately 364.43 g/mol. The presence of the thiazole ring and the ylidene linkage indicates potential reactivity and biological activity. The compound can be represented using chemical notation systems such as SMILES or InChI.
Biological Activities
Research indicates that compounds with similar structures often exhibit various pharmacological effects. The following table summarizes some of the predicted biological activities based on structural features:
Activity | Description |
---|---|
Anticancer | Potential to inhibit cancer cell proliferation. |
Antimicrobial | Activity against bacterial and fungal strains. |
Anti-inflammatory | Reduction of inflammation markers in vitro. |
Enzyme Inhibition | Possible inhibition of specific enzymes related to disease pathways. |
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of benzo[d]thiazole exhibit cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Research has shown that compounds with thiazole rings possess significant antimicrobial activity, making them potential candidates for antibiotic development.
- Anti-inflammatory Effects : In vitro assays revealed that certain derivatives can lower pro-inflammatory cytokines, suggesting a pathway for treating inflammatory diseases.
The mechanism of action for this compound likely involves interactions with biological targets such as enzymes or receptors. Binding studies utilizing techniques like molecular docking and in vitro assays are essential for elucidating these interactions.
Synthesis Pathway
The synthesis typically involves several steps:
- Formation of the Thiazole Ring : Utilizing appropriate reagents to construct the thiazole framework.
- Substitution Reactions : Introducing ethyl and methoxy groups at specific positions on the aromatic rings.
- Amide Bond Formation : Coupling the phenoxypropanamide with the thiazole derivative through amide bond formation.
Pharmacological Studies
Pharmacological studies are crucial to validate the biological activity of this compound:
- In vitro Assays : These studies assess cytotoxicity, antimicrobial efficacy, and enzyme inhibition.
- In vivo Studies : Animal models may be employed to evaluate therapeutic potential and safety profiles.
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-4-22-18-15(24-2)10-11-16(25-3)19(18)27-20(22)21-17(23)12-13-26-14-8-6-5-7-9-14/h5-11H,4,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJMLOFNPGKNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)CCOC3=CC=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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